Ladostigil Tartrate Ladostigil Tartrate
Brand Name: Vulcanchem
CAS No.: 209394-46-7
VCID: VC21131499
InChI: InChI=1S/C16H20N2O2.C4H6O6/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1
SMILES: CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C20H26N2O8
Molecular Weight: 422.4 g/mol

Ladostigil Tartrate

CAS No.: 209394-46-7

Cat. No.: VC21131499

Molecular Formula: C20H26N2O8

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

Ladostigil Tartrate - 209394-46-7

Specification

CAS No. 209394-46-7
Molecular Formula C20H26N2O8
Molecular Weight 422.4 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate
Standard InChI InChI=1S/C16H20N2O2.C4H6O6/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m11/s1
Standard InChI Key DZMNQRCPJKPTNC-KBYGAXRISA-N
Isomeric SMILES CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O

Introduction

Chemical Identity and Structure

Ladostigil tartrate, chemically known as [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] tartrate, is a small molecule drug with neuroprotective properties. It is also referred to as ladostigil hemitartrate in scientific literature . The compound has a molecular formula of C20H26N2O8 and a molecular weight of 422.434 daltons . Registered under CAS number 209394-46-7, ladostigil tartrate represents a novel class of multifunctional compounds designed specifically for neurological disorders .

The crystal structure of ladostigil tartrate has been documented in patent literature, with specific manufacturing processes developed to optimize its physical and chemical properties for pharmaceutical applications . The compound comprises the active moiety combined with tartaric acid to form a stable salt for improved bioavailability and formulation characteristics.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Ladostigil Tartrate

PropertyValueReference
Molecular FormulaC20H26N2O8
Molecular Weight422.434 daltons
CAS Registry Number209394-46-7
Physical FormCrystalline solid
Bulk DensityLow (exact value not specified)
Tapped DensityLow (exact value not specified)
SolubilitySpecific data not available in search results-

Mechanism of Action

Ladostigil tartrate exhibits a unique multi-target mechanism of action that addresses several pathological processes involved in neurodegenerative disorders. This dual mechanism differentiates it from many single-target compounds currently used in neurodegenerative disease management.

Enzyme Inhibition Profile

The compound functions as a dual inhibitor with selective action on multiple enzyme systems critical to neurotransmitter regulation in the brain :

  • Cholinesterase inhibition: Ladostigil inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with an IC50 value of 31.8 μM for AChE . This inhibition increases acetylcholine levels in synaptic spaces, potentially improving cognitive function.

  • Monoamine oxidase (MAO) inhibition: The compound selectively inhibits both MAO-A and MAO-B in brain tissue, with an IC50 value of 37.1 μM for MAO-B . Importantly, ladostigil demonstrates brain selectivity with minimal MAO inhibition in peripheral tissues such as the liver and small intestine .

This combination of cholinergic enhancement and monoamine modulation is designed to address both cognitive and behavioral/mood symptoms that commonly co-occur in neurodegenerative conditions .

Neuroprotective Mechanisms

Beyond neurotransmitter modulation, ladostigil exerts multiple neuroprotective effects:

  • Reduction of oxidative stress: The compound demonstrates significant antioxidant properties that may help counteract the damaging effects of free radicals in brain tissue .

  • Anti-inflammatory activity: Ladostigil reduces neuroinflammation, a key contributor to neurodegenerative processes .

  • Inhibition of microglial activation: Studies in aging rats have shown that ladostigil reduces microglial activation, which may help slow disease progression .

  • Regulation of amyloid precursor protein processing: The compound modulates APP processing, potentially reducing the production of neurotoxic amyloid beta species .

  • Activation of neuroprotective signaling pathways: Ladostigil activates protein kinase C and mitogen-activated protein kinase signaling pathways that promote neuronal survival .

  • Prevention of mitochondrial dysfunction: The compound helps maintain mitochondrial membrane potential, supporting cellular energy production and reducing apoptotic signals .

Preclinical Research Findings

Extensive preclinical research has established ladostigil's potential as a neuroprotective agent across multiple experimental models of neurodegeneration.

Animal Studies

Ladostigil has demonstrated efficacy in various animal models of cognitive impairment and neurodegeneration:

  • Scopolamine-induced amnesia: Ladostigil effectively antagonized scopolamine-induced spatial memory impairment in rats, indicating significant enhancement of cholinergic neurotransmission .

  • Streptozotocin model: The compound prevented deficits in both episodic and spatial memory following intracerebroventricular injection of streptozotocin in rats .

  • Global ischemia model: Ladostigil showed neuroprotective effects against hippocampal damage induced by global ischemia in gerbils .

  • Traumatic brain injury model: The compound reduced cerebral edema following closed head injury in mice .

  • Aging rat models: Ladostigil reduced oxidative stress and microglial activation in aging rats, suggesting potential benefits for age-related cognitive decline .

Metabolite Activity

Clinical Development and Trials

Ladostigil has progressed through various stages of clinical development, with the most extensive data coming from Phase 2 trials in patients with mild cognitive impairment.

Clinical Trial Design and Population

A landmark 36-month, multi-center, randomized, double-blind, placebo-controlled Phase 2 clinical trial evaluated ladostigil in patients with mild cognitive impairment (MCI) and medial temporal lobe atrophy . Key characteristics of this trial included:

Table 2: Phase 2 Clinical Trial Design for Ladostigil in MCI

ParameterDetailsReference
Trial Duration36 months
Study DesignRandomized, double-blind, placebo-controlled
Number of Sites15 (across Austria, Germany, and Israel)
Total Enrollment210 patients
Treatment ArmsLadostigil (10 mg/day) vs. Placebo
Randomization Ratio1:1
StratificationBy APOE ε4 genotype
Age Range55 to 85 years
Primary OutcomesSafety and onset of Alzheimer's disease dementia
Secondary OutcomesNTB composite, DAD, and GDS scores
Exploratory OutcomesNTB component, CDR, and MMSE scores
BiomarkersMRI-derived whole-brain, hippocampus, and entorhinal cortex volumes

Inclusion criteria targeted patients with mild cognitive impairment as evidenced by:

  • Clinical Dementia Rating (CDR) score of 0.5

  • Mini-Mental State Examination (MMSE) score >24

  • Wechsler Memory Scale-Revised Verbal Paired Associates I score ≤18

  • Medial Temporal Lobe Atrophy Scale score >1

Therapeutic Applications and Current Status

Ladostigil has been investigated primarily for neurodegenerative conditions, with varying levels of development across indications.

Target Indications

Table 3: Development Status by Indication

IndicationHighest Development PhaseCountriesCurrent StatusReference
Mild Cognitive ImpairmentPhase 2Austria, Germany, IsraelActive development
Alzheimer's DiseasePhase 2Serbia, Croatia, Germany, Spain, AustriaDiscontinued
AmnesiaPhase 2Germany, Austria, Serbia, SpainNot specified
Cognitive DysfunctionPhase 2Not specifiedNot specified

Regulatory Status

Ladostigil remains an investigational compound with the following regulatory classifications:

  • U.S. FDA Status: Phase 2 for Mild Cognitive Impairment; Discontinued for Alzheimer's Disease

  • Development company: Avraham Pharmaceuticals Ltd is the primary organization advancing the clinical development of ladostigil

Manufacturing and Formulation

Ladostigil tartrate has been the subject of patent protection covering its crystalline form, manufacturing processes, and pharmaceutical formulations.

Crystal Properties

Patent literature indicates that specific crystalline forms of ladostigil tartrate have been developed with manufacturing considerations in mind. The compound has been noted to have relatively low bulk density and tapped density values, which may influence formulation approaches and manufacturing processes .

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